molecular formula C15H15N3O4S B2956509 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034323-31-2

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2956509
CAS No.: 2034323-31-2
M. Wt: 333.36
InChI Key: FJCWVLYLUUKUDE-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by its complex structure and diverse applications. It belongs to a class of compounds known for their biological and chemical properties, which make them valuable in scientific research and various industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves multiple steps, often starting with the preparation of thieno[3,2-d]pyrimidin derivatives. Key steps include:

  • Formation of the thieno[3,2-d]pyrimidin ring via cyclization reactions.

  • Introduction of the 2,4-dioxo functional groups through oxidation reactions.

  • Attachment of the ethyl linker.

  • Final coupling with 2,5-dimethylfuran-3-carboxamide using amide bond formation techniques.

Industrial Production Methods: Industrial synthesis typically employs optimized conditions for large-scale production, involving continuous flow chemistry and efficient catalysis to ensure high yield and purity. Key reagents and conditions include:

  • Catalysts like palladium or platinum complexes.

  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide undergoes various reactions including:

  • Oxidation: Introduction of additional oxygen atoms.

  • Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

  • Reduction: Reagents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Halogenation agents such as bromine or chlorine.

Major Products: The reactions yield derivatives with altered functional groups, enhancing the compound's utility in different applications.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is utilized in diverse fields:

  • Chemistry: As a precursor for synthesizing other complex molecules.

  • Biology: Inhibits specific enzymes or pathways, useful in studying biochemical processes.

  • Medicine: Potential therapeutic agent, undergoing research for treating various diseases.

  • Industry: Used in manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism of action often involves:

  • Binding to active sites of enzymes, inhibiting their activity.

  • Modulating pathways involved in cellular processes. These interactions can lead to significant biochemical changes, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds: This compound stands out due to its unique structure and specific functional groups. Similar compounds include:

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methylfuran-3-carboxamide

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylfuran-3-carboxamide

Uniqueness: Its distinct combination of the thieno[3,2-d]pyrimidin core and the furan-3-carboxamide moiety provides unique chemical and biological properties not found in closely related compounds.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-7-10(9(2)22-8)13(19)16-4-5-18-14(20)12-11(3-6-23-12)17-15(18)21/h3,6-7H,4-5H2,1-2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCWVLYLUUKUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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